molecular formula C19H19ClN2O2S B2426680 3-(4-chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine CAS No. 895647-38-8

3-(4-chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine

Cat. No. B2426680
CAS RN: 895647-38-8
M. Wt: 374.88
InChI Key: GQOLRQTXGYYUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine” is a complex organic molecule. It contains a quinolin-4-amine group, a chlorobenzenesulfonyl group, and two ethyl groups attached to the nitrogen atom of the amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, this compound is likely to be solid at room temperature, given the structures of similar compounds . It’s also likely to be soluble in organic solvents due to its large number of carbon and hydrogen atoms .

Scientific Research Applications

Synthesis and Derivatization Techniques

Compounds related to 3-(4-chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine are frequently utilized in organic synthesis and derivatization processes. For example, benzenesulfonyl chloride derivatives, including those related to chlorobenzenesulfonyl moieties, are applied in derivatization methods for the analysis of aliphatic amines in environmental samples. Sacher, Lenz, and Brauch (1997) discussed the use of benzenesulfonyl chloride for derivatizing aliphatic amines, facilitating their detection in wastewater and surface water via gas chromatography-mass spectrometry (GC-MS) (Sacher, Lenz, & Brauch, 1997).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N,N-diethylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-3-22(4-2)19-16-7-5-6-8-17(16)21-13-18(19)25(23,24)15-11-9-14(20)10-12-15/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOLRQTXGYYUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=NC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine

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